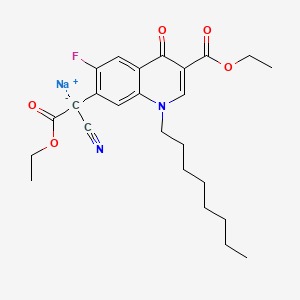
Antibacterial agent 174
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibacterial agent 174: is a potent antibacterial compound known for its significant anti-infective potential and favorable pharmacokinetic profiles. It exhibits excellent biofilm removal performance, low hemolysis, and acceptable mammalian cell toxicity . This compound is particularly effective against drug-resistant bacteria, making it a valuable asset in the fight against bacterial infections .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial agent 174 involves the formation of benzopyridone cyanoacetates. The synthetic route typically includes the following steps:
Formation of Benzopyridone: The initial step involves the synthesis of benzopyridone through a series of reactions, including cyclization and condensation reactions.
Cyanoacetate Formation: The benzopyridone is then reacted with cyanoacetic acid under specific conditions to form benzopyridone cyanoacetates.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance production efficiency .
化学反应分析
Types of Reactions: Antibacterial agent 174 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the benzopyridone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products: The major products formed from these reactions include various derivatives of benzopyridone cyanoacetates, each with unique antibacterial properties .
科学研究应用
Antibacterial agent 174 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of benzopyridone derivatives.
Biology: The compound is employed in research on bacterial biofilms and their removal.
Medicine: this compound is investigated for its potential use in treating drug-resistant bacterial infections.
Industry: The compound is used in the development of antibacterial coatings and materials.
作用机制
The mechanism of action of Antibacterial agent 174 involves disrupting bacterial cell membranes and inhibiting essential bacterial enzymes. The compound targets the bacterial cell wall synthesis pathway, leading to cell lysis and death. Additionally, it interferes with bacterial DNA replication and protein synthesis, further inhibiting bacterial growth .
相似化合物的比较
Penicillin: A well-known antibacterial agent that targets bacterial cell wall synthesis.
Tetracycline: Inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.
Ciprofloxacin: Targets bacterial DNA gyrase and topoisomerase IV, inhibiting DNA replication
Uniqueness: Antibacterial agent 174 stands out due to its broad-spectrum activity against drug-resistant bacteria and its ability to remove biofilms effectively. Unlike some traditional antibiotics, it exhibits low hemolysis and acceptable mammalian cell toxicity, making it a safer option for therapeutic use .
属性
分子式 |
C25H30FN2NaO5 |
|---|---|
分子量 |
480.5 g/mol |
IUPAC 名称 |
sodium;ethyl 7-(1-cyano-2-ethoxy-2-oxoethyl)-6-fluoro-1-octyl-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C25H30FN2O5.Na/c1-4-7-8-9-10-11-12-28-16-20(25(31)33-6-3)23(29)18-13-21(26)17(14-22(18)28)19(15-27)24(30)32-5-2;/h13-14,16H,4-12H2,1-3H3;/q-1;+1 |
InChI 键 |
VZZYKODXNADEKN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCN1C=C(C(=O)C2=CC(=C(C=C21)[C-](C#N)C(=O)OCC)F)C(=O)OCC.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S,2R,3R,6R,7R,10S)-2-ethyl-6-methyl-10-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione](/img/structure/B12377529.png)
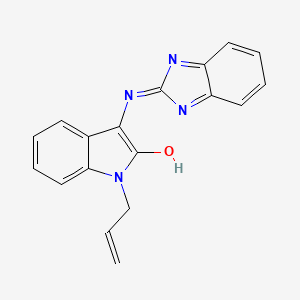

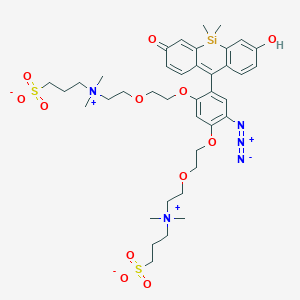
![(3S)-4-[1-(benzenesulfonyl)indol-3-yl]-3-[[(4R)-4-[(3S,10R,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]butanoic acid](/img/structure/B12377551.png)
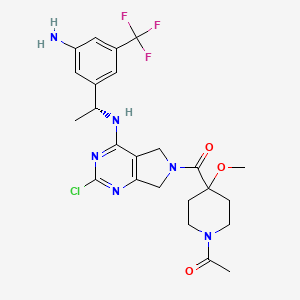
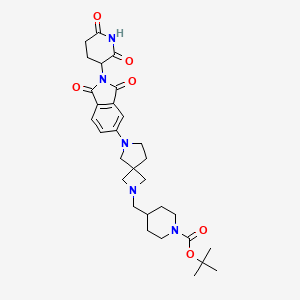
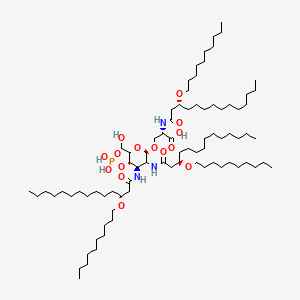
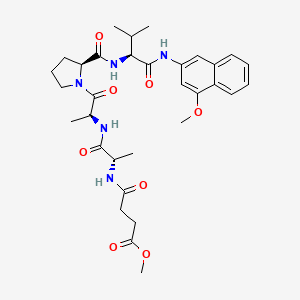
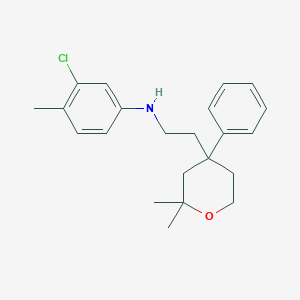
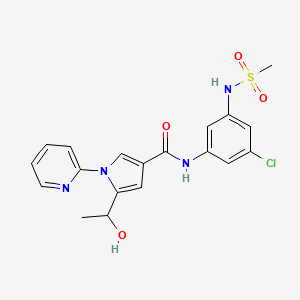
![[3-(Aminomethyl)phenyl] 5-chloro-6-piperazin-1-ylpyridine-3-carboxylate;dihydrochloride](/img/structure/B12377587.png)
![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-[[(4R,5S,6S,7R,9R,10R,11Z,13E,16R)-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-4-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12377589.png)
